1-(2,3-Dimethoxy-5-nitrophenyl)ethanone
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Overview
Description
1-(2,3-Dimethoxy-5-nitrophenyl)ethanone is an organic compound with the molecular formula C10H11NO5 It is a derivative of acetophenone, where the phenyl ring is substituted with two methoxy groups and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxy-5-nitrophenyl)ethanone typically involves the nitration of 2,3-dimethoxyacetophenone. The reaction is carried out by treating 2,3-dimethoxyacetophenone with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with optimized conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Reduction: 1-(2,3-Dimethoxy-5-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(2,3-Dimethoxy-5-nitrophenyl)acetic acid.
Scientific Research Applications
1-(2,3-Dimethoxy-5-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted phenyl ethanones.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxy-5-nitrophenyl)ethanone depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s reactivity and stability. The ethanone group can act as a reactive site for further chemical modifications. The molecular targets and pathways involved in its biological activities are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethoxyphenyl)ethanone: Similar structure but with different positions of the methoxy groups.
1-(3,4-Dimethoxy-5-nitrophenyl)ethanone: Similar structure but with different positions of the methoxy and nitro groups.
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Similar structure but with different positions of the methoxy and nitro groups.
Uniqueness
The presence of both methoxy and nitro groups on the phenyl ring provides a unique combination of electronic effects that can be exploited in various chemical reactions and applications .
Properties
Molecular Formula |
C10H11NO5 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
1-(2,3-dimethoxy-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO5/c1-6(12)8-4-7(11(13)14)5-9(15-2)10(8)16-3/h4-5H,1-3H3 |
InChI Key |
AHLPLHJXTHSABJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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